
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as CX-4945, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
作用机制
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide binds to the ATP-binding site of CK2 and inhibits its activity. CK2 has multiple substrates, including transcription factors, cell cycle regulators, and signaling molecules, which regulate various cellular processes. By inhibiting CK2 activity, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide disrupts these processes and induces cell death in cancer cells or reduces the accumulation of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide induces cell death by inhibiting CK2 activity and disrupting cellular processes, including cell cycle progression, DNA repair, and apoptosis. In neurodegenerative diseases, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide reduces the accumulation of toxic proteins, such as amyloid beta and tau, and improves cognitive function. In viral infections, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide inhibits viral replication and reduces viral load.
实验室实验的优点和局限性
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for CK2, which allows for targeted inhibition of this protein kinase. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has limitations, including its poor solubility in water and its potential toxicity at high concentrations.
未来方向
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has several potential future directions. One direction is the development of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the combination of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide with other chemotherapeutic agents to enhance its efficacy. Furthermore, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide could be tested in clinical trials for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. Finally, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide could be used as a tool to study the role of CK2 in various cellular processes and diseases.
合成方法
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 5-cyclohexyl-1,3,4-oxadiazole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-fluorobenzenesulfonyl chloride to yield the intermediate compound, which is finally converted to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide by reacting with 3-aminopropanol.
科学研究应用
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, CK2 is overexpressed and plays a crucial role in tumor growth, survival, and resistance to chemotherapy. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to inhibit CK2 activity and induce cell death in various cancer cell lines, including breast, prostate, lung, and pancreatic cancer. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models of these diseases. In viral infections, CK2 has been shown to play a role in viral replication and pathogenesis. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to inhibit the replication of several viruses, including HIV, HCV, and HPV.
属性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c18-13-6-8-14(9-7-13)26(23,24)11-10-15(22)19-17-21-20-16(25-17)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXYLCXBLXOATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2906437.png)

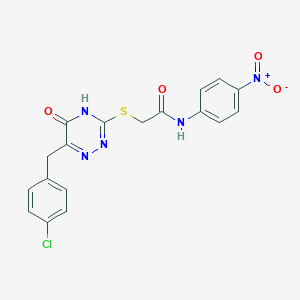
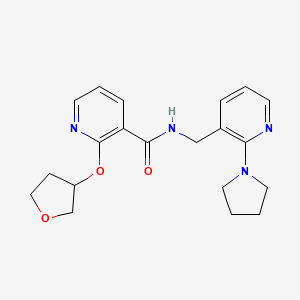
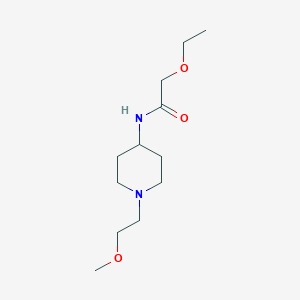
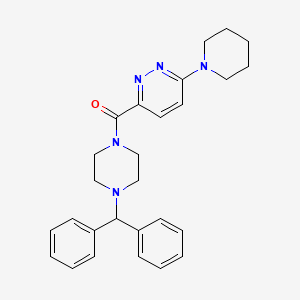
![2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B2906446.png)

![7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2906453.png)

![(4-Methoxyphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2906455.png)

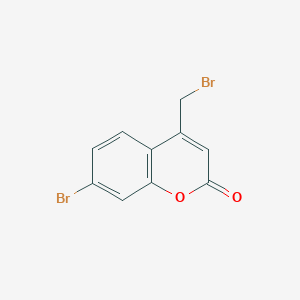
![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide](/img/structure/B2906460.png)